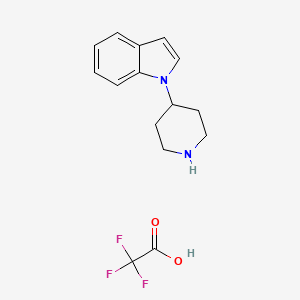

1-(Piperidin-4-yl)-1H-indole trifluoroacetate

Description

Properties

IUPAC Name |

1-piperidin-4-ylindole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.C2HF3O2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;3-2(4,5)1(6)7/h1-4,7,10,12,14H,5-6,8-9H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZQNIMLSCKVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678094 | |

| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-07-5 | |

| Record name | Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole-Piperidine Coupling via Nucleophilic Substitution

A foundational method involves reacting 1H-indole with 4-piperidone derivatives. In a representative protocol, indole undergoes condensation with 4-piperidone monohydrate in the presence of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate. The intermediate 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is subsequently hydrogenated using palladium on carbon (Pd/C) under 50 psi H₂ to yield 3-piperidin-4-yl-1H-indole.

Critical Parameters :

Reductive Amination Approaches

Alternative routes employ reductive amination between indole-4-carbaldehyde and piperidine-4-amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM at 0–5°C facilitates imine formation and reduction, achieving 65–70% yield. This method avoids high-pressure hydrogenation but requires strict pH control (pH 4–5 via acetic acid).

Trifluoroacetate Salt Formation

The free base 3-piperidin-4-yl-1H-indole is converted to its trifluoroacetate salt through acid-base reaction:

Procedure :

-

Dissolve 3-piperidin-4-yl-1H-indole (1 eq) in anhydrous DCM.

-

Add trifluoroacetic acid (TFA, 1.1 eq) dropwise at 0°C.

-

Stir for 2 hr at room temperature.

-

Remove solvent under reduced pressure; lyophilize residue to obtain white crystalline solid.

Optimization Insights :

-

Stoichiometry : Excess TFA (>1 eq) risks forming bis-trifluoroacetate salts, complicating purification.

-

Solvent Choice : DCM minimizes side reactions compared to polar solvents like methanol.

-

Purity : Final product typically achieves >98% purity (HPLC) after lyophilization.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for constructing the piperidin-4-yl-indole core:

Key Observations :

-

Nucleophilic substitution offers higher yields but requires specialized hydrogenation equipment.

-

Reductive amination is more accessible for small-scale synthesis but suffers from lower efficiency.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 65:35 methanol/sodium 1-octanesulfonate buffer, pH 4.6) resolves the trifluoroacetate salt from unreacted starting materials and des-fluoro byproducts. Gradient elution (10–100% methanol over 30 min) achieves baseline separation with retention time ≈22.3 min.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J=7.8 Hz, 1H, indole H-4), 7.45 (t, J=7.2 Hz, 1H, H-5), 7.32 (d, J=8.1 Hz, 1H, H-7), 4.21 (m, 1H, piperidine H-4), 3.05–2.89 (m, 4H, piperidine H-2,6).

-

HRMS : [M+H]⁺ calcd. for C₁₃H₁₅N₂: 199.1235; found: 199.1238.

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution route is preferred due to:

-

Batch Consistency : Hydrogenation in autoclaves (Parr reactors) ensures reproducible conversion.

-

Cost Efficiency : 4-Piperidone is 40% cheaper than indole-4-carbaldehyde (2025 bulk pricing).

-

Waste Streams : TFA recovery via distillation reduces environmental impact.

Process Challenges :

-

Pd/C catalyst recycling requires filtration through celite beds to prevent Pd leaching.

-

Lyophilization time increases exponentially with batch size (>72 hr for 50 kg batches).

Emerging Methodologies

Chemical Reactions Analysis

1-(Piperidin-4-yl)-1H-indole trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the indole ring.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.

Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The reaction conditions for these transformations vary depending on the desired product and the specific reagents used.

Scientific Research Applications

1-(Piperidin-4-yl)-1H-indole trifluoroacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: The compound is used in the study of biological processes and pathways. It can act as a ligand for various receptors and enzymes, helping to elucidate their functions.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties. They have shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H-indole trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. The trifluoroacetate group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Indole-Piperidine Derivatives

| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(Piperidin-4-yl)-1H-indole trifluoroacetate | Indole + piperidine | Trifluoroacetate counterion | 303.29 |

| 1-(1-(3-Aminopropanoyl)piperidin-4-yl)-1,3-benzodiazol-2-one TFA salt | Benzodiazol-2-one + piperidine | 3-Aminopropanoyl, TFA counterion | 416.82 (C₁₇H₂₀ClFN₅O₃) |

| N-{1-[7-(3,4-Dimethoxybenzoylamino)-1-methylindole-3-sulfonyl]piperidin-4-yl}ammonium TFA | Indole + piperidine + sulfonamide | 3,4-Dimethoxybenzoyl, methylindole, TFA | ~559.2 (LRMS data) |

| 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole | Indole + piperazine | Phenylsulfonyl substituent | ~380 (estimated) |

Key Insights :

- The trifluoroacetate counterion is a common feature in salts to improve solubility, as seen in , and 7.

- Modifications like sulfonamide or benzoyl groups (e.g., in Table 1, row 3) enhance target binding in enzyme inhibitors .

Physicochemical Properties

Key Insights :

Key Insights :

- The indole-piperidine scaffold is versatile, enabling modifications for diverse targets, including proteases and GPCRs .

Biological Activity

1-(Piperidin-4-yl)-1H-indole trifluoroacetate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring with an indole moiety and a trifluoroacetate group, which may enhance its pharmacological properties. The molecular formula is C₁₅H₁₇F₃N₂O₂, and it is primarily studied for its interactions with various biological targets, particularly in the context of drug discovery.

Structural Characteristics

The structural composition of this compound includes:

- Indole Group : Commonly associated with bioactive molecules.

- Piperidine Ring : A prevalent scaffold in numerous therapeutic agents.

- Trifluoroacetate Group : This group may serve as a protecting group during synthesis and influence interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Key findings include:

- G Protein-Coupled Receptor (GPCR) Modulation : The compound has shown potential as an agonist for receptors involved in metabolic regulation, which could be relevant for treating conditions like diabetes and obesity.

- Anticancer Potential : Similar indole derivatives have been linked to anticancer activities, suggesting that this compound may also exhibit such properties .

- Broad Spectrum of Biological Effects : Indole derivatives, including this compound, are known to influence various biochemical pathways, leading to effects such as antiviral, anti-inflammatory, and antimicrobial activities .

The mechanism of action for this compound involves:

- Interaction with Biological Targets : The compound may modulate receptor activity through specific ligand-receptor interactions.

- Influence on Biochemical Pathways : It is believed to affect multiple pathways due to the inherent properties of indole derivatives.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions. The trifluoroacetate group can be introduced via reactions with trifluoroacetic anhydride. Here is a summary of the synthesis methods:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Indole derivatives react with piperidine to form the target compound. |

| Reaction with Trifluoroacetic Anhydride | Introduces the trifluoroacetate group into the structure. |

Comparative Analysis

A comparison with structurally similar compounds reveals potential advantages of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Piperidine ring, trifluoromethyl group | GPR119 agonist |

| 5-Fluoroindole | Fluorinated indole | Anticancer properties |

| 3-(Piperidin-1-yl)indole | Piperidine attached to indole | Neuroprotective effects |

What distinguishes this compound is its specific combination of structural features that enhance both solubility and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of compounds related to this compound. For instance:

- Receptor Binding Studies : Investigations into receptor binding affinities have demonstrated that modifications in the structure can significantly alter binding profiles across various GPCRs.

- In Vivo Efficacy : Animal models have been employed to assess the therapeutic potential of similar indole derivatives, indicating promising results in metabolic regulation and anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(Piperidin-4-yl)-1H-indole trifluoroacetate with high purity?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with indole precursors under controlled conditions. For example, intermediates like 6-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole (from ) are synthesized via sequential alkylation and cyclization. Critical steps include:

- Protection/deprotection : Use of tert-butoxycarbonyl (t-Boc) groups to prevent side reactions during amine functionalization .

- Purification : Employ reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to resolve impurities, as described in Pharmacopeial Forum assays .

- Trifluoroacetate salt formation : React the free base with trifluoroacetic acid (TFA) in anhydrous dichloromethane, followed by lyophilization to isolate the salt .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectral and chromatographic techniques:

- NMR analysis : Compare - and -NMR spectra with reference data (e.g., PubChem entries for analogous piperidinyl-indoles) to confirm substituent positions and salt formation .

- Mass spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H] for CHFNO) and rule out adducts .

- HPLC-UV : Monitor retention time against a certified reference standard under Pharmacopeial Forum’s mobile phase conditions .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data in cell-based assays involving this compound?

- Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Mitigate by:

- Dose-response profiling : Test across a 10–10 M range to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .

- Target engagement assays : Use biophysical methods (e.g., SPR or thermal shift assays) to confirm direct binding to purported targets like kinases or GPCRs .

- Metabolite screening : Employ LC-MS/MS to detect rapid degradation or active metabolites that may influence results .

Q. How can computational modeling optimize the design of 1-(Piperidin-4-yl)-1H-indole analogs for enhanced selectivity?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Focus on piperidine ring conformation and indole substituent orientation .

- QSAR analysis : Corrogate substituent electronic parameters (Hammett σ) with activity data to predict optimal fluorination or alkylation sites .

- MD simulations : Simulate solvation effects in trifluoroacetate buffer to assess salt stability under physiological conditions .

Q. What experimental approaches address stability challenges in aqueous solutions for this compound?

- Methodological Answer : Stability depends on pH and buffer composition.

- pH profiling : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–7. Use UPLC-MS to quantify degradation products (e.g., indole ring oxidation) .

- Buffer optimization : Replace acetate with citrate buffers (pH 4.0–5.0) to reduce hydrolysis of the trifluoroacetate counterion .

- Lyoprotectants : Add trehalose or mannitol during lyophilization to prevent aggregation in reconstituted solutions .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported for this compound?

- Methodological Answer : Solubility varies with salt form and solvent polarity.

- Salt dissociation : Measure ionic strength via conductometry in water/DMSO mixtures to distinguish between free base and trifluoroacetate contributions .

- Co-solvent systems : Use Hansen solubility parameters to design water/ethanol/PEG-400 blends that match the compound’s polarity .

- Standardized protocols : Adopt USP guidelines for equilibrium solubility determination (e.g., shake-flask method at 25°C ± 0.5) to ensure reproducibility .

Methodological Tables

| Parameter | Recommended Method | Reference |

|---|---|---|

| Purity Assessment | Reverse-phase HPLC (C18 column, 65:35 methanol/buffer) | |

| Stability Testing | UPLC-MS with accelerated degradation (40°C/75% RH) | |

| Target Binding Confirmation | Surface Plasmon Resonance (SPR) with immobilized receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.